1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14628034
InChI: InChI=1S/C24H25BrN2O3/c1-29-23-9-7-21(25)14-20(23)16-26-10-12-27(13-11-26)24(28)17-30-22-8-6-18-4-2-3-5-19(18)15-22/h2-9,14-15H,10-13,16-17H2,1H3
SMILES:
Molecular Formula: C24H25BrN2O3
Molecular Weight: 469.4 g/mol

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

CAS No.:

Cat. No.: VC14628034

Molecular Formula: C24H25BrN2O3

Molecular Weight: 469.4 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone -

Specification

Molecular Formula C24H25BrN2O3
Molecular Weight 469.4 g/mol
IUPAC Name 1-[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone
Standard InChI InChI=1S/C24H25BrN2O3/c1-29-23-9-7-21(25)14-20(23)16-26-10-12-27(13-11-26)24(28)17-30-22-8-6-18-4-2-3-5-19(18)15-22/h2-9,14-15H,10-13,16-17H2,1H3
Standard InChI Key WDZRSKFLGYLHDF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Introduction

Structural Features and Potential Biological Activities

Compounds with piperazine structures, like 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone, often exhibit significant biological activities. These activities can include interactions with various biological targets due to the presence of aromatic and heterocyclic functionalities. The combination of these structural elements can enhance the compound's ability to interact with enzymes, receptors, or other biomolecules, potentially leading to pharmacological effects.

Compound NameStructural FeaturesUnique Attributes
1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanonePiperazine ring, aromatic groups, ethanone moietyComplex structure with potential for enhanced biological activity
1-(4-Methylbenzyl)piperazineLacks methoxyphenoxy groupSimpler structure, less diverse reactivity
4-(Bromobenzyl)piperazineSimilar piperazine coreDifferent halogen substitution affecting reactivity

Synthesis and Characterization

The synthesis of compounds similar to 1-[4-(5-Bromo-2-methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multistep reactions that require careful control of conditions to achieve high yields and purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compounds.

Potential Applications in Medicinal Chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator